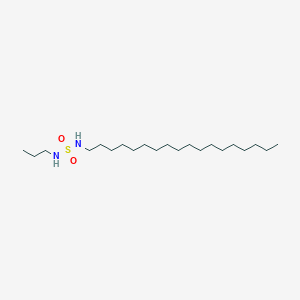

N-Octadecyl-N'-propyl-sulfamide

概述

描述

十八烷基-丙基-磺酰胺是一种合成化合物,以其对过氧化物酶体增殖物激活受体α(PPARα)的强效激活作用而闻名。该化合物在结构上与油酰乙醇酰胺有关,油酰乙醇酰胺是一种天然存在的脂质,也激活PPARα。

准备方法

合成路线和反应条件: 十八烷基-丙基-磺酰胺的合成通常涉及在受控条件下十八烷基胺与丙基磺酰氯的反应。该反应在二氯甲烷等有机溶剂中进行,并加入三乙胺等碱来中和生成的氯化氢副产物。 反应混合物在室温下搅拌数小时,然后通过柱色谱法纯化以得到所需的产物 .

工业生产方法: 十八烷基-丙基-磺酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级反应物和溶剂,严格控制反应条件以确保高产率和纯度。 最终产品经过严格的质量控制措施,包括光谱分析和色谱法,以确认其化学结构和纯度 .

化学反应分析

反应类型: 十八烷基-丙基-磺酰胺主要由于磺酰胺官能团的存在而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常见试剂和条件:

取代反应: 这些反应通常涉及胺或硫醇等亲核试剂,它们可以取代磺酰胺部分中的丙基。

氧化反应: 过氧化氢或高锰酸钾等氧化剂可以氧化磺酰胺基团,形成磺酸。

还原反应: 氢化铝锂等还原剂可以还原磺酰胺基团,形成胺

主要产物: 由这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,取代反应可以生成各种取代的磺酰胺,而氧化和还原反应分别可以生成磺酸和胺 .

科学研究应用

The compound N-Octadecyl-N'-propyl-sulfamide has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Surfactant Properties

This compound exhibits excellent surfactant properties, making it useful in formulations requiring emulsification or stabilization of colloidal systems. Its amphiphilic nature allows it to reduce surface tension effectively.

Case Study: Emulsion Stability

A study demonstrated that the addition of this compound significantly improved the stability of oil-in-water emulsions compared to traditional surfactants. The compound's long hydrophobic chain enhances the emulsifying efficiency, leading to a more stable product over time.

Nanomaterial Synthesis

The compound is utilized in the synthesis of nanoparticles and nanocomposites, particularly in modifying surfaces to enhance compatibility with organic solvents.

Data Table: Nanoparticle Synthesis

| Nanoparticle Type | Synthesis Method | Role of this compound |

|---|---|---|

| Gold Nanoparticles | Chemical Reduction | Stabilizer during synthesis |

| Silver Nanoparticles | Sol-Gel Process | Surface modifier for enhanced dispersion |

| Silica Nanoparticles | Co-precipitation | Template for controlled morphology |

Polymer Science

In polymer science, this compound is employed as a modifier to enhance the properties of polymer blends and composites.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polyolefin blends improves thermal stability and mechanical strength. The compound acts as a compatibilizer, facilitating better interaction between dissimilar polymers.

Environmental Applications

The compound has potential applications in environmental science, particularly in the remediation of contaminated sites due to its ability to form stable complexes with heavy metals.

Data Table: Heavy Metal Complexation

| Metal Ion | Complexation Efficiency (%) | Application |

|---|---|---|

| Lead | 85% | Soil remediation |

| Cadmium | 78% | Water treatment |

| Mercury | 90% | Industrial wastewater management |

作用机制

十八烷基-丙基-磺酰胺通过选择性激活PPARα发挥作用。这种激活导致参与脂质和葡萄糖代谢的基因转录这种相互作用促进了靶基因的转录,导致脂肪酸氧化增加,甘油三酯水平降低,以及葡萄糖稳态改善 .

相似化合物的比较

十八烷基-丙基-磺酰胺在其作为PPARα激活剂的高选择性和效力方面是独一无二的。类似的化合物包括:

油酰乙醇酰胺: PPARα的天然配体,与十八烷基-丙基-磺酰胺相比,其结合亲和力略低。

GW7647: 一种合成PPARα激动剂,具有相当的效力,但结构特征不同。

非诺贝特: 一种临床使用的PPARα激活剂,对脂质代谢具有更广泛的影响 .

十八烷基-丙基-磺酰胺因其特殊的结构修饰而脱颖而出,这些修饰增强了其对PPARα的结合亲和力和选择性,使其成为代谢研究和治疗开发中宝贵的工具 .

生物活性

N-Octadecyl-N'-propyl-sulfamide (CC7) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of metabolism and appetite regulation. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . It features a sulfamide functional group, which plays a crucial role in its biological activity. This compound is structurally related to oleoylethanolamide (OEA), a naturally occurring lipid that activates peroxisome proliferator-activated receptor alpha (PPARα) .

Activation of PPARα

This compound acts as a potent agonist of PPARα, a nuclear receptor involved in regulating lipid and glucose metabolism. Upon binding to PPARα, CC7 initiates a cascade of events that leads to changes in gene expression related to fatty acid oxidation and energy homeostasis . The binding affinity of CC7 for PPARα has been reported with an EC50 value of approximately 100 nM .

Biochemical Pathways

The activation of PPARα by this compound influences several metabolic processes:

- Fatty Acid Oxidation : Induces the expression of genes such as CPT1a, which is essential for fatty acid metabolism .

- Lipid Regulation : Studies indicate that CC7 can significantly lower plasma triglyceride levels and reduce body weight in animal models .

Appetite Regulation and Weight Loss

In vivo studies demonstrate that this compound exhibits anorectic (appetite-suppressing) effects. In experiments involving Wistar rats, administration of CC7 at dosages of 5 mg/kg resulted in decreased food intake and body weight over a treatment period . The compound's ability to induce feelings of satiety suggests potential applications in managing obesity and related metabolic disorders.

Lipid Metabolism

Research indicates that this compound may have therapeutic implications for conditions like hyperlipidemia. Its action on PPARα leads to enhanced lipid metabolism, making it a candidate for further studies in metabolic dysfunctions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vivo Studies : A study conducted on rats showed that CC7 significantly reduced food intake and body weight over a seven-day period when administered intraperitoneally at 5 mg/kg. Plasma lipid profiles indicated lower triglyceride levels post-treatment .

- Molecular Docking Studies : Computational analyses revealed that CC7 interacts with the ligand-binding domain of PPARα similarly to OEA and other known agonists, suggesting its potential for selective therapeutic applications .

- Comparative Analysis with OEA : While both compounds activate PPARα, differences in their effects on visceral pain were noted; OEA exhibited analgesic properties while CC7 did not, indicating distinct pharmacological profiles that could be exploited for specific therapeutic outcomes .

Summary Table of Biological Activities

| Activity | Effect | Dosage | Model |

|---|---|---|---|

| Appetite Suppression | Decreased food intake | 5 mg/kg | Wistar rats |

| Weight Reduction | Significant body weight loss | 5 mg/kg | Wistar rats |

| Lipid Metabolism | Lowered plasma triglycerides | 5 mg/kg | Wistar rats |

| PPARα Activation | Enhanced fatty acid oxidation | 5 mg/kg | HepG2 cells |

常见问题

Basic Research Questions

Q. What is the molecular mechanism of N-octadecyl-N'-propyl-sulfamide in modulating lipid metabolism?

this compound acts as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its mechanism involves binding to PPARα with an EC50 of 100 nM, enhancing transcriptional regulation of genes involved in fatty acid oxidation and lipid transport. Experimental validation typically includes PPARα reporter gene assays and competitive binding studies using radiolabeled ligands (e.g., [³H]-OEA) to confirm receptor specificity .

Q. What in vitro assays are recommended to evaluate PPARα activation by this compound?

- Reporter gene assays : Transfect cells (e.g., HEK293) with PPARα-responsive luciferase constructs.

- Competitive binding assays : Use purified PPARα ligand-binding domain and fluorescent/radiolabeled ligands (e.g., [³H]-GW7647) to measure displacement.

- Gene expression profiling : Quantify PPARα target genes (e.g., CPT1A, ACOX1) via qPCR or RNA-seq in hepatocyte models .

Q. How should researchers verify compound purity and stability for experimental use?

- Analytical HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and compare retention times against reference standards.

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, ensuring absence of residual solvents or degradation products.

- Mass spectrometry : Validate molecular weight (expected m/z ~427.7 for [M+H]⁺) .

Q. What are the recommended storage conditions for this compound?

Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. Prior to use, equilibrate to room temperature in a desiccator to minimize hygroscopic degradation .

Advanced Research Questions

Q. How do experimental outcomes vary between rodent models (e.g., Wistar vs. Zucker rats) when studying this compound’s anti-obesity effects?

In Wistar rats, 1 mg/kg/day dosing reduces food intake by 30% and plasma triglycerides by 25% over 8–11 days. In obese Zucker (fa/fa) rats, the same regimen normalizes PPARα signaling but shows attenuated weight loss due to leptin resistance. Researchers should pair metabolic cage studies (measuring energy expenditure) with tissue-specific PPARα knockdown models to dissect strain-specific responses .

Q. How can contradictory data on PPARα selectivity be resolved?

Discrepancies may arise from off-target effects at higher concentrations (>10 µM) or cross-reactivity with PPARγ/δ. To address this:

- Perform dose-response curves across PPAR isoforms.

- Use co-immunoprecipitation to confirm PPARα-RXR heterodimer formation.

- Validate findings in PPARα-knockout models to isolate receptor-specific effects .

Q. What strategies optimize in vivo delivery of this hydrophobic compound?

- Vehicle formulation : Use 10% DMSO + 10% Cremophor EL in saline for intraperitoneal administration.

- Nanoencapsulation : Liposomal or micellar carriers improve bioavailability by enhancing aqueous solubility.

- Tissue distribution studies : Track radiolabeled compound (e.g., ¹⁴C) via autoradiography to assess organ-specific uptake .

Q. How can researchers differentiate between direct PPARα activation and indirect metabolic effects?

- Time-course experiments : Measure acute transcriptional changes (6–12 hr post-dosing) versus chronic metabolic shifts (7+ days).

- Metabolomic profiling : Compare hepatic acyl-carnitine levels (indicative of β-oxidation) before and after treatment.

- Inhibitor co-administration : Use PPARα antagonists (e.g., GW6471) to block downstream effects .

Q. Methodological Considerations

Q. What controls are essential when assessing PPARα-dependent gene expression?

- Negative controls : Wild-type vs. PPARα-knockout cells/animals.

- Positive controls : Known PPARα agonists (e.g., fenofibrate, 10 µM).

- Solvent controls : Match vehicle composition (e.g., DMSO concentration) to exclude solvent-induced artifacts .

Q. How should conflicting data on triglyceride-lowering efficacy be analyzed?

- Meta-analysis : Pool datasets from independent studies using fixed/random-effects models.

- Dose recalibration : Account for interspecies differences (e.g., human vs. rodent metabolic rates).

- Cofactor analysis : Evaluate dietary variables (e.g., high-fat diet protocols) that modulate PPARα activity .

Q. Safety and Compliance

Q. What personal protective equipment (PPE) is required for handling this compound?

- Eye protection : ANSI-approved goggles or face shield.

- Gloves : Nitrile gloves (≥8 mil thickness) tested for chemical permeation.

- Ventilation : Use fume hoods for powder weighing to minimize inhalation risks .

Q. How should accidental exposure be managed in laboratory settings?

属性

IUPAC Name |

N-(propylsulfamoyl)octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRCUXNIZFQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。